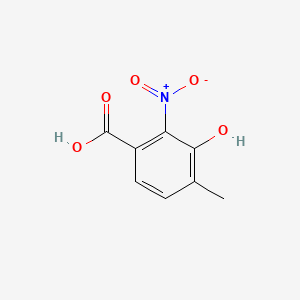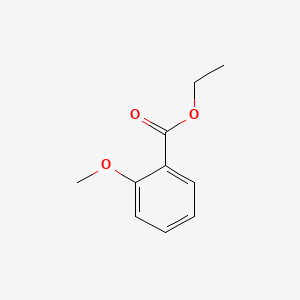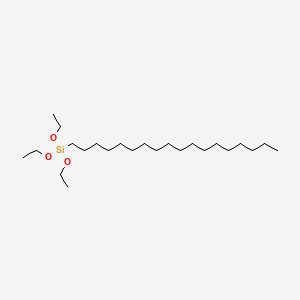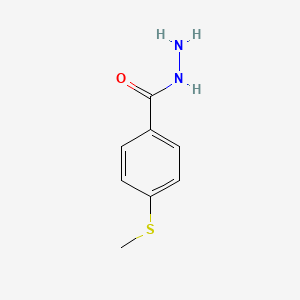
1-Chloro-3-methyl-isoquinoline
Vue d'ensemble
Description
1-Chloro-3-methyl-isoquinoline is a compound with the CAS Number: 7115-16-4 and a molecular weight of 177.63 . It is a light yellow solid and is considered a weakly basic heterocycle .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 1-Chloro-3-methyl-isoquinoline, often involves reactions with β-ketoesters to form Schiff bases, which can be cyclized in acidic media or by heating to form the corresponding 2- and 4-quinolones . The Skraup synthesis is a common method for synthesizing quinoline, involving the dehydration of glycerol to give acrolein, which undergoes 1,4-cycloaddition by the action of aniline to give a β-anilinopropaldehyde .Molecular Structure Analysis
The molecular structure of 1-Chloro-3-methyl-isoquinoline consists of a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine . Both quinoline and isoquinoline can be considered as 10-electron π-aromatic and delocalized systems .Chemical Reactions Analysis
Quinolines and isoquinolines are stable against chemical attack, but there are some fundamental differences in their reactivity . The character of the double bond is stronger in the 1,2-, 3,4- 5,6- and 7,8- positions than in the remaining ones . As in the case of pyridine, the electron pair of nitrogen is not involved in the aromatization and therefore these substances easily undergo quaternization and conversion to N-oxides .Physical And Chemical Properties Analysis
1-Chloro-3-methyl-isoquinoline is a light yellow solid . It is a weakly basic heterocycle . The higher electron density at certain positions exerts considerable influence not only on their reactions but also on the reactivity of the substituents attached at various positions of the ring .Applications De Recherche Scientifique
Mass Spectrometric Analysis
1-Chloro-3-methyl-isoquinoline has been studied in mass spectrometric analyses, particularly in its reactions to form carboxylic acids. For example, the protonated molecule of a derivative compound was dissociated to yield 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid methyleneamide cation (Thevis, Kohler, Schlörer, & Schänzer, 2008). These findings can be instrumental in characterizing structurally related compounds or metabolic products in clinical, forensic, or doping control analysis.
Synthetic Applications
1-Chloro-3-methyl-isoquinoline derivatives have been synthesized for various applications. An approach to prepare 1-methyl-3-phenylisoquinoline derivatives using polyphosphoric esters has been developed, useful for synthesis with chlorine, methyl, and methoxy substituents (Niemczak, Czerniak, & Kopczyński, 2015). Moreover, a method for synthesizing 1-chloroisoquinolines with a heterocyclic substituent has shown promise in generating anticancer compounds (Konovalenko et al., 2020).
Analytical Chemistry
In analytical chemistry, the synthesis and characterization of 1-chloro-isoquinoline and its derivatives are crucial. For instance, the content determination of 1-chloro-isoquinoline was achieved using different chromatographic columns, with compositions identified by gas chromatography mass spectrometry (Tong Jie, 2009). Such methods are essential for the accurate analysis of this compound in various contexts.
Photochemical Applications
The photochemical benzylating of isoquinoline, including 1-chloro derivatives, has been investigated, allowing straightforward synthesis of benzylisoquinoline alkaloid skeletons (Nishigaichi et al., 2016). This process expands the possible applications of 1-chloro-3-methyl-isoquinoline in chemical synthesis and drug development.
Pharmaceutical Research
1-Chloro-3-methyl-isoquinoline derivatives have shown potential in pharmaceutical research. For instance, 4-organoseleno-isoquinolines, including chloro derivatives, selectively and reversibly inhibited cerebral monoamine oxidase B activity, indicating potential for treating emotional and neurodegenerative disorders (Sampaio et al., 2016).
Safety And Hazards
Orientations Futures
Quinoline and isoquinoline alkaloids, due to their potent biological activities demonstrated by in vitro and in vivo assays, are presented as an inexhaustible source for future research . The quinoline skeleton has been used as the basis for the design of many synthetic compounds against malaria . The importance of alkaloids in the development of medicine is unquestionable since several advances made in the battle against diseases like malaria, leukemia, cancer, and neurodegenerative diseases would not have occurred without the use of these substances .
Propriétés
IUPAC Name |
1-chloro-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAHYDUCMPRQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348829 | |
| Record name | 1-Chloro-3-methyl-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methyl-isoquinoline | |
CAS RN |
7115-16-4 | |
| Record name | 1-Chloro-3-methyl-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




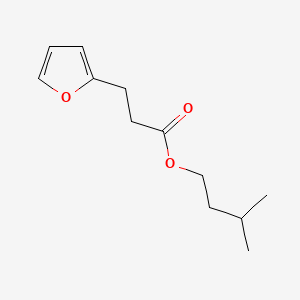

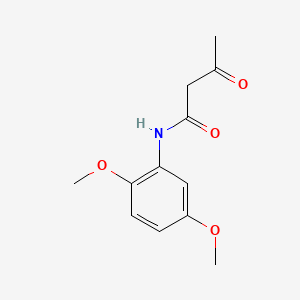
![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)
